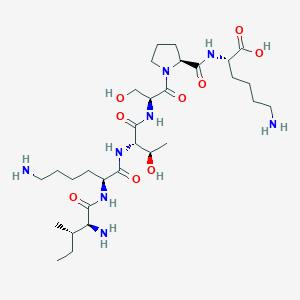![molecular formula C21H36O B12609578 Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- CAS No. 647035-09-4](/img/structure/B12609578.png)
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- is an organic compound with the molecular formula C21H36O. It is a derivative of benzene, where a [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl] group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Br2, Cl2) with FeBr3 or AlCl3 as catalysts, nitration with HNO3 and H2SO4.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, modulating cellular responses . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple methyl-substituted benzene.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- is unique due to its specific [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl] group, which imparts distinct physical and chemical properties. This structural uniqueness allows for specialized applications, particularly in fields requiring specific molecular interactions and properties .
Properties
CAS No. |
647035-09-4 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[(2R,6S)-2,6-dimethyldodecoxy]methylbenzene |
InChI |
InChI=1S/C21H36O/c1-4-5-6-8-12-19(2)13-11-14-20(3)17-22-18-21-15-9-7-10-16-21/h7,9-10,15-16,19-20H,4-6,8,11-14,17-18H2,1-3H3/t19-,20+/m0/s1 |
InChI Key |
VCNROSXXXZXDGM-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C)CCCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)
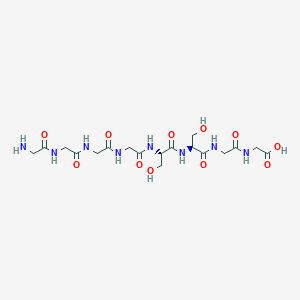
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
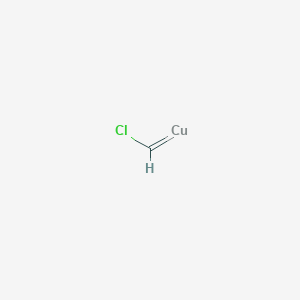
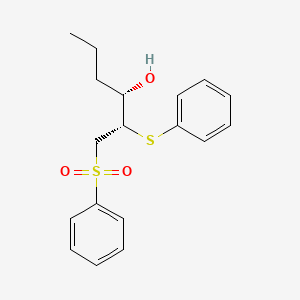
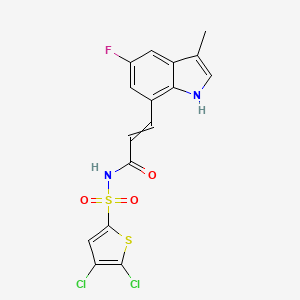
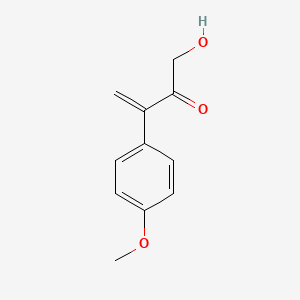
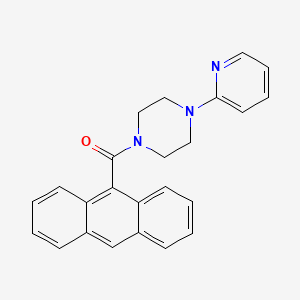
![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
